3-(2,6-Difluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one
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Overview
Description
3-(2,6-Difluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one is a compound of significant interest in the field of organic chemistry. It features a naphthyridinone core with a difluorophenyl group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one typically involves the following steps:
Formation of the Naphthyridinone Core: The naphthyridinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a difluorophenyl halide and a suitable base.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to modify the naphthyridinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
3-(2,6-Difluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The difluorophenyl group and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenyl Derivatives: Compounds with similar difluorophenyl groups but different core structures.
Naphthyridinone Derivatives: Compounds with the same naphthyridinone core but different substituents.
Uniqueness
3-(2,6-Difluorophenyl)-4-hydroxy-1,8-naphthyridin-2(1H)-one is unique due to the combination of its difluorophenyl group and hydroxyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
835878-65-4 |
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Molecular Formula |
C14H8F2N2O2 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)-4-hydroxy-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C14H8F2N2O2/c15-8-4-1-5-9(16)10(8)11-12(19)7-3-2-6-17-13(7)18-14(11)20/h1-6H,(H2,17,18,19,20) |
InChI Key |
WIEGKYGDMISOER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=C(C3=C(NC2=O)N=CC=C3)O)F |
Origin of Product |
United States |
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